molecular formula C8H6Cl2F2O B1404430 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene CAS No. 1404194-45-1

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

Cat. No. B1404430
M. Wt: 227.03 g/mol
InChI Key: WLZJGMYZLJNUTN-UHFFFAOYSA-N
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Description

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene, often referred to as 2C4CM, is a halogenated organic compound that has been studied for its potential applications in scientific research. It is a colorless, volatile liquid that was first synthesized in the early 1900s. Since then, it has been studied for its potential applications in a variety of scientific research fields, such as organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

2C4CM has been studied for its potential applications in a variety of scientific research fields. It has been used as a starting material for organic synthesis, as a reagent in biochemistry, and as a tool for studying drug metabolism and pharmacology. It has also been used to study enzyme inhibition, protein-ligand interactions, and receptor-ligand binding.

Mechanism Of Action

2C4CM is believed to act as an inhibitor of enzymes involved in drug metabolism. It binds to the active site of the enzyme, preventing it from binding to its substrate and preventing the metabolism of the drug.

Biochemical And Physiological Effects

2C4CM has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the metabolism of certain drugs, such as caffeine, and has been shown to inhibit certain enzymes involved in drug metabolism. It has also been found to inhibit certain biochemical processes, such as the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

2C4CM has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and it is relatively easy to synthesize and purify. However, it has a limited solubility in water, so it is not suitable for use in aqueous solutions. Additionally, it is a volatile compound, so it must be handled with care to avoid inhalation of the vapors.

Future Directions

There are a number of potential future directions for the study of 2C4CM. These include further research into its mechanism of action, its potential effects on drug metabolism, and its potential applications in organic synthesis. Additionally, further research could be conducted into its potential effects on biochemical and physiological processes, such as the production of reactive oxygen species. Finally, research could be conducted into the development of more efficient synthesis methods and the optimization of its use in laboratory experiments.

properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZJGMYZLJNUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 2
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2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
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2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 4
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 5
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 6
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

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